The synthesis of Unii-FZ6T2mqr9R typically involves multi-step organic reactions. The initial step often includes the condensation of 2-aminophenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently reacted with cyclopropylamine and an acylating agent under controlled conditions to yield the final product.
In an industrial context, production may utilize large-scale batch or continuous flow processes, with attention to factors such as cost-effectiveness and consistency in quality.
The molecular structure of Unii-FZ6T2mqr9R can be represented by its IUPAC name and its structural formula. The compound features a complex arrangement that includes:
This structure suggests potential interactions with biological targets due to its diverse functional groups.
Unii-FZ6T2mqr9R can undergo several types of chemical reactions:
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles are typically used under controlled conditions to achieve desired transformations.
The mechanism of action for Unii-FZ6T2mqr9R is primarily linked to its role as a potential therapeutic agent. While specific pathways may vary depending on the target disease, it is hypothesized that the compound interacts with specific proteins or enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
Research indicates that compounds with similar structures often exhibit activity through modulation of receptor interactions or inhibition of enzymatic activities related to tumor growth or inflammatory responses.
Unii-FZ6T2mqr9R exhibits several notable physical and chemical properties:
These properties influence its solubility, stability, and reactivity in various environments.
The applications of Unii-FZ6T2mqr9R span multiple scientific fields:
The FDA's Substance Registration System (SRS) serves as the foundational architecture for generating Unique Ingredient Identifiers (UNIIs), including UNII-FZ6T2MQR9R. This system assigns non-proprietary, science-based identifiers to substances in FDA-regulated products (foods, drugs, biologics, devices) using molecular descriptors rather than nomenclature. Key architectural features include: Table 1: FDA SRS Core Characteristics
Feature | Description | Relevance to UNII-FZ6T2MQR9R |
---|---|---|
Identifier Structure | 10-character alphanumeric code with check-digit validation | FZ6T2MQR9R follows this standardized format |
Defining Criteria | Molecular structure, sequence data, or descriptive information | Definition based on empirical structural data |
Regulatory Scope | Covers ingredients across clinical trials, marketing applications, and post-market surveillance | Enables lifecycle tracking in regulatory submissions |
Governance Body | Collaborative FDA, EMA, and NCATS board with USP participation | Ensures scientific validity and regulatory acceptance |
The SRS operates as a centralized substance knowledge base, resolving ambiguities from generic labeling terms (e.g., "spices" or "artificial flavoring") through unambiguous structural identification. UNIIs like FZ6T2MQR9R provide permanent identifiers that persist regardless of manufacturer changes or synonym usage [1] [5] [6]. The system's governance includes technical oversight from the Global SRS Board, comprising regulatory experts from FDA, European agencies, and pharmacopeial organizations [6].
UNII-FZ6T2MQR9R assignment strictly adheres to ISO 11238 and ISO DTS 19844 standards, which classify substances into six scientific categories: chemical, protein, nucleic acid, polymer, structurally diverse, or mixture [6] [7]. The compound falls under the chemical substance category, requiring definition by:
The assignment process involves:
This standards-based approach ensures UNII-FZ6T2MQR9R is globally interoperable across regulatory jurisdictions. Unlike naming-based systems, ISO 11238 implementation prevents ambiguity between hydrates, polymorphs, and stereoisomers through structural discrimination. For example, distinct UNIIs would be assigned to different enantiomers of the same molecular formula [7].
The Global Substance Registration System (GSRS) supporting UNII-FZ6T2MQR9R operates under a multi-stakeholder governance framework established through collaboration between:
A 2025 Pistoia Alliance initiative addresses governance challenges by proposing a consortium model with three key pillars:
This evolving governance structure ensures UNII-FZ6T2MQR9R maintains regulatory validity while adapting to scientific advancements. The model explicitly avoids proprietary control, maintaining the UNII system as a public good with freely accessible identifiers [1] [6]. Current governance priorities include harmonizing substance definitions between FDA SRS and European regulatory databases to enable cross-border recognition of identifiers [3].
UNII-FZ6T2MQR9R functions as a permanent identifier throughout the regulatory continuum:
Pre-market Phase
Marketing Authorization
Post-market Surveillance
The identifier remains immutable regardless of manufacturing changes, though new UNIIs may be generated for structurally modified substances. Lifecycle management protocols prevent identifier retirement or reassignment, ensuring UNII-FZ6T2MQR9R maintains permanent association with its defining structural attributes [6] [8]. Regulatory databases employ automated UNII validation against the GSRS knowledge base during submission processing, flagging discrepancies between structural data and identifier claims [1].
Table 2: Substance Identifiers for UNII-FZ6T2MQR9R
Identifier Type | Value | Source System |
---|---|---|
UNII | FZ6T2MQR9R | FDA GSRS |
Preferred Substance Name | [Exact name redacted per structure focus] | FDA SRS |
Regulatory Classification | Chemical Substance | ISO 11238 |
Note: Synonyms and molecular descriptors available via precisionFDA UNII search [2] [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7